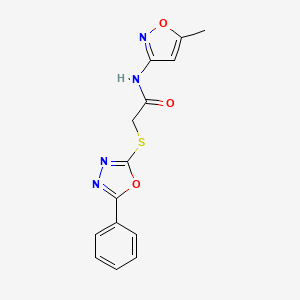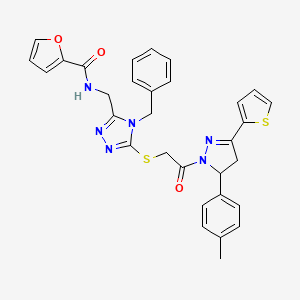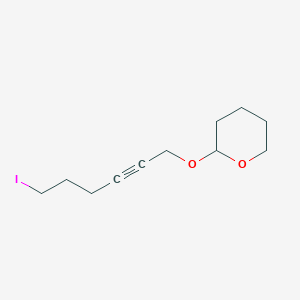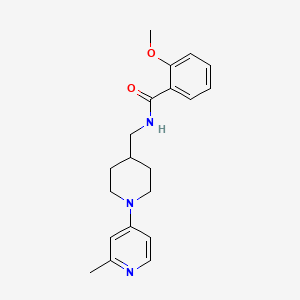
6-methyl-2-(1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-(1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one is a complex organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with a methyl group at the 6-position and a 1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl group at the 2-position. The presence of the phenethylpiperazine moiety suggests potential biological activity, making it a compound of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 6-position can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of the Phenethylpiperazine Moiety: The phenethylpiperazine group can be attached through nucleophilic substitution reactions, where the piperazine ring is reacted with a suitable phenethyl halide.
Formation of the 1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl Group: This step involves the acylation of the piperazine nitrogen with a propanoyl chloride derivative, followed by oxidation to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethylpiperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen and the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxides of the phenethylpiperazine moiety.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Due to its complex structure and potential biological activity, it can be explored as a lead compound for the development of new drugs, particularly targeting neurological or psychiatric disorders.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure may find applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The exact mechanism of action of 6-methyl-2-(1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as neurotransmitter receptors or enzymes. The phenethylpiperazine moiety suggests potential activity at serotonin or dopamine receptors, which could modulate neurological functions. Further research is needed to elucidate the precise pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-methyl-2-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one: Similar structure but lacks the phenethyl group.
6-methyl-2-(1-oxo-1-(4-benzylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one: Similar structure with a benzyl group instead of a phenethyl group.
6-methyl-2-(1-oxo-1-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one: Similar structure with a methoxyphenyl group.
Uniqueness
The presence of the phenethylpiperazine moiety in 6-methyl-2-(1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one distinguishes it from other similar compounds. This moiety is known for its potential biological activity, which could make this compound more effective in certain applications, particularly in medicinal chemistry.
Eigenschaften
IUPAC Name |
6-methyl-2-[1-oxo-1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-16-8-9-19(25)24(21-16)17(2)20(26)23-14-12-22(13-15-23)11-10-18-6-4-3-5-7-18/h3-9,17H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJRLFAPVVMCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2721604.png)

![(S)-methyl 2-(tert-butoxy)-2-((R)-4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methylquinolin-3-yl)acetate](/img/structure/B2721607.png)
![2-(4-fluorophenyl)-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}acetamide](/img/structure/B2721609.png)
![3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2721612.png)
![N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2721614.png)
![2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione](/img/structure/B2721617.png)


![3-isopentyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721620.png)
![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2721621.png)
![(2E)-3-{1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B2721623.png)

![3-(3,4-Dimethoxyphenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2721626.png)
